molecular formula C18H16N5S+ B1221607 Thiazolyl Blue cation CAS No. 13146-93-5

Thiazolyl Blue cation

Cat. No.: B1221607
CAS No.: 13146-93-5
M. Wt: 334.4 g/mol
InChI Key: FTZIQBGFCYJWKA-UHFFFAOYSA-N
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Description

Significance of Thiazolyl Blue Cation (MTT) as a Research Probe in Bioassays

The this compound (MTT) is a crucial research probe primarily used for assessing cell metabolic activity through a colorimetric assay. wikipedia.org Its significance stems from its application in measuring cell viability, proliferation, and cytotoxicity, which are fundamental aspects of cell biology research, drug development, and toxicology studies. ontosight.aiopentrons.com The MTT assay is integral to various research areas, including cancer research for understanding tumor cell dynamics and in tissue engineering to monitor cell growth on artificial scaffolds. opentrons.com

The core principle of the MTT assay is the enzymatic reduction of the yellow, water-soluble Thiazolyl Blue tetrazolium salt into a purple, insoluble formazan (B1609692). abcam.comsigmaaldrich.com This reaction is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells. wikipedia.orgabcam.com The resulting formazan crystals accumulate within the cells and can be solubilized using a solvent, typically dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326). wikipedia.orgsigmaaldrich.comnih.gov The concentration of the dissolved formazan, which is directly proportional to the number of living cells, is then quantified by measuring its absorbance with a spectrophotometer, usually at a wavelength between 500 and 600 nm. wikipedia.org

The net positive charge of the this compound allows it to readily pass through the intact plasma membranes of living cells. aatbio.comnih.gov This intracellular access is critical for its reduction by mitochondrial enzymes. aatbio.com The amount of formazan produced is indicative of the cell's metabolic rate; for instance, rapidly dividing cells exhibit a high rate of MTT reduction, whereas cells with low metabolism, such as thymocytes, reduce very little. wikipedia.org Consequently, the MTT assay provides valuable quantitative insights into how cells respond to various stimuli, such as growth factors, cytotoxic agents, or environmental stressors. opentrons.com

Historical Development and Evolution of Tetrazolium Salt Assays in Cell Biology

The use of tetrazolium salts in biological research has a history that predates the widely known MTT assay. Formazan compounds were first described in the late 19th century, but their application as redox indicators and viability probes in living systems gained prominence much later. conicet.gov.ar The specific use of Thiazolyl Blue (MTT) in biochemical assays began around 1957. nih.gov

A significant milestone in cell biology was the development of the rapid colorimetric MTT assay by Tim Mosmann in 1983. nih.govijbs.com This innovation provided a non-radioactive, efficient, and quantitative method for measuring cell growth and survival, which was a substantial improvement over previous techniques. scispace.com The MTT assay quickly became a standard tool for assessing cell proliferation, cytotoxicity, and the effects of various therapeutic agents on cells in culture. opentrons.comnih.gov

Following the establishment of the MTT assay, further research led to the development of newer generations of tetrazolium salts. These were engineered to overcome some of the limitations of MTT, such as the need for a solubilization step to dissolve the water-insoluble formazan crystals. wikipedia.org By introducing chemical groups like sulfonic acids to the phenyl rings of the tetrazolium salt, new compounds were created that produce water-soluble formazans. wikipedia.orgijbs.com This modification streamlined the assay process, allowing for a more direct and sometimes real-time measurement of cell viability. ijbs.com

Some of these second-generation tetrazolium dyes include XTT, MTS, and WSTs. wikipedia.org For instance, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) was introduced to offer higher sensitivity and a broader dynamic range, with its formazan product being water-soluble. wikipedia.org Similarly, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) produces a water-soluble formazan in the presence of an intermediate electron acceptor like phenazine (B1670421) methosulfate (PMS). wikipedia.org This evolution of tetrazolium salt assays has provided researchers with a wider range of tools to suit different experimental needs and cell types. conicet.gov.ar

Conceptual Framework for Metabolic Activity Assessment using Chromogenic Redox Indicators

The assessment of cellular metabolic activity using chromogenic redox indicators like Thiazolyl Blue (MTT) is based on the principle of measuring the cell's reducing potential. wikipedia.org In essence, the assay quantifies the metabolic activity of a cell population by monitoring the reduction of a tetrazolium salt to a colored formazan product. aatbio.comabcam.com This biochemical reaction serves as a proxy for cell viability, as only metabolically active cells can perform this conversion efficiently. aatbio.com

The chromogenic nature of this redox reaction is what makes it a powerful analytical tool. The distinct color change from the yellow MTT to the purple formazan allows for simple and accurate quantification using a spectrophotometer. nih.gov The absorbance of the solubilized formazan solution correlates directly with the number of viable cells, providing a robust method for assessing cellular health and response to various treatments. opentrons.com This framework has been instrumental in high-throughput screening for potential therapeutic drugs and in fundamental research on cellular physiology and toxicology. opentrons.comijbs.com

Data Tables

Table 1: Properties of this compound (MTT)

Property Value Source
Appearance Dark yellow powder sigmaaldrich.com
Molecular Weight 414.32 g/mol targetmol.com
Chemical Formula C₁₈H₁₆BrN₅S targetmol.com
Solubility in Water 5 mg/mL sigmaaldrich.com
Solubility in Ethanol 20 mg/mL sigmaaldrich.com
Melting Point 195 °C (decomposes) sigmaaldrich.com

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Table 2: Comparison of Tetrazolium Salts

Tetrazolium Salt Abbreviation Formazan Solubility Key Feature Source
Thiazolyl Blue MTT Insoluble in water Requires a solubilization step wikipedia.org
2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide XTT Soluble in water Higher sensitivity than MTT wikipedia.org
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium MTS Soluble in water Used with an electron acceptor (PMS) wikipedia.org

| Water Soluble Tetrazolium Salt | WST-1 | Soluble in water | Reduced at the cell surface | wikipedia.orgscispace.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13146-93-5

Molecular Formula

C18H16N5S+

Molecular Weight

334.4 g/mol

IUPAC Name

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H16N5S/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16/h3-12H,1-2H3/q+1

InChI Key

FTZIQBGFCYJWKA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C

Related CAS

298-93-1 (Parent)

Synonyms

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide
C,N-diphenyl-N'-(4,5-dimethylthiazol-2-yl)tetrazolium bromide
C,N-diphenyl-N-4,5-dimethylthiazol-2-yltetrazolium chloride
MTT tetrazolium
parent of thiazolyl blue
thiazolyl blue
thiazolyl blue tetrazolium bromide

Origin of Product

United States

Biochemical Reduction Mechanisms of Thiazolyl Blue Cation

Intracellular Enzymatic Pathways Mediating Tetrazolium Reduction

The conversion of Thiazolyl Blue to formazan (B1609692) is predominantly an enzymatic process that occurs within viable cells. nih.govmdpi.com This reduction is a hallmark of metabolic activity, with rapidly dividing cells showing a high rate of reduction, while cells with low metabolism, such as thymocytes and splenocytes, reduce very little Thiazolyl Blue. wikipedia.org

Role of Oxidoreductases and Dehydrogenases

The reduction of the Thiazolyl Blue cation is primarily carried out by a broad range of cellular enzymes known as oxidoreductases and dehydrogenases. wikipedia.orgnih.govmedchemexpress.com These enzymes are crucial components of cellular respiration and metabolism. The general consensus is that NAD(P)H-dependent cellular oxidoreductase enzymes are key players in this process. wikipedia.org The net positive charge of the this compound allows it to permeate the cell and mitochondrial membranes, where it can be acted upon by these enzymes. nih.govmedchemexpress.com The reduction process involves the cleavage of the tetrazolium ring, leading to the formation of the characteristic purple formazan crystals. abcam.com

It's important to note that while enzymatic reduction is the primary mechanism, some studies suggest that Thiazolyl Blue reduction can also occur in lipidic cellular structures without the direct involvement of oxidoreductases. wikipedia.org

Specific Contribution of Mitochondrial Succinate (B1194679) Dehydrogenase

A significant portion of Thiazolyl Blue reduction is attributed to mitochondrial enzymes, with succinate dehydrogenase playing a central role. abcam.comsmartscience.co.th This enzyme is a key component of the mitochondrial electron transport chain (Complex II) and the Krebs cycle. nih.govnih.gov The activity of succinate dehydrogenase in reducing Thiazolyl Blue is often used as a marker for mitochondrial function. nih.gov Studies have shown that the reduction of Thiazolyl Blue supported by succinate can be inhibited by specific inhibitors of the electron transport chain, confirming the involvement of this pathway. researchgate.net The reduction by succinate dehydrogenase underscores the link between cellular respiration and the formation of formazan. abcam.comnih.gov

Role of Reduced Pyridine (B92270) Nucleotides (NAD(P)H) as Electron Donors

The enzymatic reduction of the this compound is critically dependent on the availability of electron donors, primarily the reduced pyridine nucleotides NADH (nicotinamide adenine (B156593) dinucleotide) and NADPH (nicotinamide adenine dinucleotide phosphate). wikipedia.orgmedchemexpress.comnih.gov These molecules are essential coenzymes in a vast number of cellular redox reactions. en-journal.org NAD(P)H-dependent oxidoreductases transfer electrons from these nucleotides to the this compound, causing its reduction to formazan. wikipedia.orgmedchemexpress.commedchemexpress.com Therefore, the rate of formazan production is directly influenced by the cellular NAD(P)H flux, which in turn is a reflection of the metabolic state of the cell. wikipedia.org Cells with high metabolic activity maintain a high level of NAD(P)H, leading to a greater reduction of Thiazolyl Blue. wikipedia.org

Formation and Characteristics of Formazan Derivatives

The reduction of the this compound results in the formation of a chemically distinct derivative known as formazan. wikipedia.orgnih.gov This transformation involves the breaking of the tetrazole ring within the Thiazolyl Blue molecule. nih.gov The resulting formazan is a water-insoluble compound that forms characteristic purple, needle-like crystals within and on the surface of viable cells. wikipedia.orgnih.gov To quantify the amount of formazan produced, a solubilization step is necessary. wikipedia.org Common solvents used for this purpose include dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol (B130326), or a solution of sodium dodecyl sulfate (B86663) (SDS). abcam.comnih.gov

Spectrophotometric Properties and Absorbance Maxima of Formazan

The formazan derivative of Thiazolyl Blue is a chromogenic compound, meaning it absorbs light in the visible spectrum, which allows for its quantification using a spectrophotometer. wikipedia.orgabcam.com The solubilized formazan solution has a distinct purple color. wikipedia.org The absorbance of this solution is typically measured at a wavelength between 500 and 600 nm. wikipedia.org The specific absorbance maximum can vary depending on the solvent used to dissolve the formazan crystals. biomol.com For instance, when dissolved in DMSO, the formazan product exhibits a strong absorbance peak around 570 nm. nih.govaatbio.comaatbio.com Some protocols also recommend measuring absorbance at a reference wavelength, such as 630 nm, to correct for background absorbance. abcam.comaltervista.org The intensity of the color, and therefore the absorbance value, is directly proportional to the amount of formazan produced, which in turn correlates with the number of viable, metabolically active cells. abcam.comaatbio.com

Table 1: Spectrophotometric Properties of Thiazolyl Blue-Formazan

Property Value Source(s)
Appearance Purple, water-insoluble crystals wikipedia.orgabcam.com
Absorbance Range 400-650 nm aatbio.com
Typical Absorbance Maximum ~570 nm abcam.comnih.govaatbio.comaatbio.com
Alternative Measurement Wavelengths 590 nm abcam.comaatbio.com

| Reference Wavelength for Background Correction | 630 nm | abcam.comaltervista.org |

Table 2: Compound Names

Compound Name Abbreviation
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide MTT
Dimethyl sulfoxide DMSO
Formazan -
Nicotinamide adenine dinucleotide NAD
Nicotinamide adenine dinucleotide phosphate NADP
Sodium dodecyl sulfate SDS
Succinate dehydrogenase -

Intracellular Localization and Extracellular Exocytosis of Formazan

Following its formation, the water-insoluble formazan product accumulates within the cell in distinct locations. altervista.org Microscopic studies have identified formazan deposits in several intracellular compartments, challenging the initial belief that it was exclusively localized to mitochondria. researchgate.netnih.gov These locations include:

Cytoplasmic Lipid Droplets: A significant body of evidence points to the accumulation of lipophilic formazan within lipid droplets in the cytoplasm. nih.govresearchgate.netresearchgate.netnih.gov

Endoplasmic Reticulum: Formazan granules have been observed within the endoplasmic reticulum. nih.govresearchgate.net

Plasma Membrane: The plasma membrane has also been identified as a site of formazan deposition. nih.govresearchgate.net

Endosomal/Lysosomal Compartment: Some studies indicate that Thiazolyl Blue is taken up by endocytosis and reduced to formazan within the endosomal or lysosomal compartment. nih.govdergipark.org.tr

The intracellular formazan initially appears as granules. nih.gov Over time, these granules can be transported to the cell surface and extruded from the cell through a process known as exocytosis. nih.govnih.gov Once outside the cell, the formazan often takes on a needle-like crystal structure. nih.govdergipark.org.tr The rate and extent of formazan exocytosis can vary between different cell types and can be influenced by experimental conditions. nih.govcambridge.org For instance, phagocytic cells have shown different patterns of exocytosis compared to non-phagocytic cells. nih.gov It has been suggested that the process of formazan exocytosis itself might cause damage to the cell membrane, potentially leading to cell injury or death. promega.co.uknih.govresearchgate.net

Correlation between this compound Reduction and Cellular Metabolic State

Key factors influencing the correlation:

NAD(P)H Levels: The reduction process is heavily dependent on the intracellular concentration of NADH and NADPH. wikipedia.orgnih.gov Cells with high metabolic activity, such as rapidly dividing cancer cells, exhibit a high rate of Thiazolyl Blue reduction due to a greater flux of these reducing equivalents. wikipedia.org Conversely, cells with low metabolic rates, like thymocytes and splenocytes, reduce very little Thiazolyl Blue. wikipedia.org

Enzyme Activity: The activity of various NAD(P)H-dependent oxidoreductases and dehydrogenases directly impacts the rate of formazan production. wikipedia.orgnih.gov For example, cells overexpressing certain enzymes like glutathione (B108866) S-transferase have been shown to have higher background levels of formazan. nih.gov

Cellular Conditions: Various factors can influence cellular metabolism and, consequently, Thiazolyl Blue reduction. These include the pH and glucose content of the culture medium, as well as the physiological state of the cells. promega.co.uk For instance, activated lymphocytes can produce significantly more formazan per cell than their non-activated counterparts. promega.co.uk

External Factors: Certain chemical compounds can interfere with the reduction process. Reducing agents like ascorbic acid can lead to non-enzymatic reduction of Thiazolyl Blue, while compounds that uncouple the electron transport chain can also affect the assay results. promega.co.uk

It is crucial to recognize that while Thiazolyl Blue reduction is a strong indicator of metabolic activity, it is not a direct measure of cell viability alone. abcam.com Conditions that alter metabolic pathways without causing cell death can still influence the amount of formazan produced. altervista.orgabcam.com Therefore, a decrease in Thiazolyl Blue reduction can signify either cytotoxicity (cell death) or a cytostatic effect (inhibition of metabolic activity and growth). abcam.com

Interactive Data Table: Factors Affecting Thiazolyl Blue Reduction

FactorEffect on Thiazolyl Blue ReductionResearch Findings
Cell Number Increased cell number generally leads to increased formazan production. nih.govresearchgate.netA direct correlation between cell number and formazan production is often observed, though saturation can occur at high cell densities. nih.govresearchgate.net
MTT Concentration Increasing MTT concentration can increase formazan production up to a saturation point. nih.govAbove a certain concentration, further increases in MTT do not result in more formazan and can even be cytotoxic. nih.gov
Incubation Time Longer incubation times generally result in more formazan accumulation. nih.govresearchgate.netThe relationship is typically linear for a period before plateauing or being affected by cytotoxicity from the reagent or product. nih.govresearchgate.net
Cellular Metabolism Higher metabolic activity leads to a higher rate of reduction. wikipedia.orgpromega.co.ukRapidly dividing cells show significantly higher reduction rates than quiescent cells. wikipedia.org
Enzyme Inhibitors Inhibition of dehydrogenases or oxidoreductases decreases reduction.Compounds that inhibit enzymes in the electron transport chain can reduce formazan production.
Reducing Agents Can cause non-enzymatic reduction, leading to false positives. promega.co.ukAscorbic acid and sulfhydryl-containing compounds can directly reduce Thiazolyl Blue. promega.co.uk

Methodological Frameworks and Quantitative Analysis Utilizing Thiazolyl Blue Cation

Assay Development and Protocol Standardization

The reliability and reproducibility of assays utilizing the Thiazolyl Blue cation are critically dependent on the standardization of the protocol. This involves the careful optimization of several key parameters to ensure that the measured formazan (B1609692) production accurately reflects the biological activity of interest.

Optimization of Cell Seeding Density and Growth Conditions

The initial number of cells seeded per well is a crucial factor that can significantly impact the outcome of the assay. abcam.com An inappropriate cell density can lead to skewed results; too few cells will produce insufficient formazan for a detectable signal, while excessive cell numbers can lead to nutrient depletion and altered metabolic activity. abcam.comresearchgate.net The optimal seeding density varies depending on the cell line and the duration of the experiment. abcam.com For instance, leukemic cell lines might require 0.5-1.0×10⁵ cells/ml, whereas some solid tumor cell lines may need densities between 1×10⁴ to 1.5×10⁵ cells/ml. abcam.com

It is imperative that cells are in the logarithmic growth phase to ensure maximal metabolic activity. abcam.com For adherent cell lines, confluency should be considered; cells should not be overly confluent at the time of treatment, allowing room for growth during the experimental period. researchgate.net Studies have shown that for some adherent cancer cell lines, an optimal density of 5000 cells/well in a 96-well plate provides a linear relationship between cell number and absorbance. researchgate.net However, for cells with high plating efficiency (>30%), fewer than 300 cells/well may be appropriate, while those with low plating efficiency (<30%) may require 500 cells/well or more. e-roj.org

Table 1: Recommended Cell Seeding Densities for MTT Assay

Cell TypeRecommended Seeding Density (cells/well in 96-well plate)Source
Leukemic Cell Lines5,000 - 10,000 abcam.com
Solid Tumor Cell Lines1,000 - 15,000 abcam.com
Adherent Cancer Cell Lines (e.g., Hepa1-6)~5,000 researchgate.net
Cells with High Plating Efficiency (>30%)< 300 e-roj.org
Cells with Low Plating Efficiency (<30%)≥ 500 e-roj.org

This table provides a general guideline. The optimal seeding density must be determined empirically for each cell line and experimental condition.

Determination of Optimal this compound Concentration and Incubation Parameters

The concentration of the this compound and the incubation time are critical parameters that must be optimized. A typical final concentration of Thiazolyl Blue in the culture medium ranges from 0.2 to 0.5 mg/ml. nih.govaltervista.org The incubation period for the reduction of Thiazolyl Blue to formazan by metabolically active cells is generally between 1 to 4 hours at 37°C. nih.govaltervista.org However, one study found the optimal MTT concentration to be 0.25 mg/ml with a 4-5 hour incubation. bohrium.com It is important to avoid extended incubation times beyond four hours, as this can lead to increased background absorbance. nih.gov The formation of formazan crystals is time-dependent, and the amount of signal generated is directly related to the length of the incubation period, the number of viable cells, and their metabolic rate. nih.gov

The temperature and atmosphere of incubation also play a role. Standard cell culture conditions of 37°C with 5% CO₂ are typically used. abcam.com For certain applications, such as studying the effect of specific compounds, the incubation time with the treatment can vary significantly, from hours to days, before the Thiazolyl Blue assay is performed. researchgate.net

Solubilization Techniques for Formazan Crystals

The purple formazan crystals produced by the reduction of the this compound are insoluble in aqueous solutions and must be dissolved before spectrophotometric quantification. nih.govaltervista.org Several methods have been developed for this purpose, each with its own advantages and disadvantages.

Commonly used solubilization agents include:

Dimethyl sulfoxide (B87167) (DMSO): DMSO is a highly effective solvent for formazan crystals. abcam.comresearchgate.net For best results, pure anhydrous DMSO should be used. abcam.com

Acidified Isopropanol (B130326): A solution of isopropanol containing a small amount of acid, typically hydrochloric acid (e.g., 0.04 N HCl), is another effective solubilizing agent. abcam.comresearchgate.net The acidic environment can help to stabilize the formazan product. abcam.com

Sodium Dodecyl Sulfate (B86663) (SDS): A solution of SDS, often in dilute HCl (e.g., 10% SDS in 0.01 M HCl), can be used, particularly for cell types that are resistant to other solvents. abcam.comresearchgate.net SDS also aids in lysing cell membranes, which can enhance formazan release. abcam.com

Combinations: Some protocols advocate for a synergistic approach, combining DMSO and an SDS-lysis solution to enhance the sensitivity of the assay. bohrium.com

The choice of solvent can influence the final absorbance reading. plos.org To ensure complete solubilization, gentle shaking on an orbital shaker for 15-30 minutes or careful pipetting is often recommended. abcam.comresearchgate.net It is also crucial to visually inspect the wells to confirm that all formazan crystals have dissolved before taking absorbance measurements. abcam.com

Selection of Appropriate Culture Media and Environmental Factors

The composition of the cell culture medium can significantly influence the results of the Thiazolyl Blue assay. mdpi.comnih.gov Different media formulations contain varying concentrations of nutrients, such as amino acids and glucose, which can directly affect cellular metabolism and, consequently, the rate of Thiazolyl Blue reduction. plos.orgnih.gov For example, Dulbecco's Modified Eagle's Medium (DMEM) has higher concentrations of amino acids and glucose compared to RPMI-1640 or F12 medium. nih.gov

The presence or absence of serum in the culture medium is another critical factor. mdpi.comnih.gov Serum contains various growth factors and components that can modulate cell growth and metabolic activity. nih.gov In some cases, flavonoids present in certain media supplements have been shown to reduce Thiazolyl Blue in the absence of cells, leading to false-positive results. nih.gov Therefore, it is often recommended to perform the Thiazolyl Blue incubation in serum-free medium to minimize interference. abcam.commoleculardevices.com The pH of the culture medium can also affect the assay, as an elevated pH may lead to spontaneous reduction of the tetrazolium salt and increased background absorbance. nih.gov

Principles of Spectrophotometric Quantification and Data Interpretation

Absorbance Measurement and Background Correction

The absorbance of the solubilized formazan solution is typically measured at a wavelength between 500 and 600 nm. wikipedia.org The most common wavelength used is 570 nm, as it corresponds to the absorbance maximum of the formazan product. abcam.comnih.govaltervista.org Some protocols also recommend using a reference wavelength, often around 630 nm, to correct for background absorbance from cell debris and other non-specific sources. abcam.comresearchgate.net Subtracting the absorbance at the reference wavelength from the absorbance at the primary wavelength can improve the accuracy of the results. researchgate.net

It is crucial to include appropriate controls in every assay. abcam.com A blank control, consisting of culture medium and the solubilization agent without cells, is necessary to subtract the background absorbance of the reagents themselves. abcam.commoleculardevices.comabcam.com After subtracting the background, a higher absorbance value indicates a greater amount of formazan, which is proportional to the number of metabolically active cells. abcam.com Conversely, a lower absorbance suggests a reduction in cell viability or metabolic activity. abcam.com

Table 2: Common Wavelengths for Spectrophotometric Measurement

MeasurementWavelength (nm)PurposeSource(s)
Primary Absorbance570 (or 590)Quantifies the amount of formazan produced. abcam.comnih.govaltervista.org
Reference (Background)630Corrects for background noise and optical imperfections. abcam.comresearchgate.net

Generation and Analysis of Dose-Response Curves

Dose-response curves are fundamental in toxicology and pharmacology for evaluating the effect of varying concentrations of a test substance on cell viability. abcam.comresearchgate.net The generation of these curves using the Thiazolyl Blue (MTT) assay involves exposing cultured cells to a range of concentrations of the substance . opentrons.com

The process begins with the seeding of cells in a multi-well plate format, most commonly a 96-well plate, which is suitable for high-throughput screening. abcam.com The cell seeding density is a critical parameter that must be optimized for each cell line to ensure they are in a logarithmic growth phase, which provides maximum metabolic activity and sensitivity. abcam.com After a period of cell adherence and growth, they are treated with serial dilutions of the test compound. Following an incubation period, the Thiazolyl Blue solution is added to each well. The viable cells metabolize the Thiazolyl Blue into formazan crystals. lifesciencesite.com These insoluble crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), resulting in a colored solution. drugdiscoverynews.com

The absorbance of this solution is measured using a spectrophotometer or a multi-well plate reader, typically at a wavelength between 500 and 600 nm. drugdiscoverynews.commdpi.com The measured optical density (OD) is directly proportional to the number of metabolically active cells. nih.gov By plotting the absorbance values against the corresponding concentrations of the test compound, a dose-response curve is generated. abcam.comtoxmsdt.com This curve typically takes a sigmoidal shape, from which key parameters like the IC50 value (the concentration of a substance that inhibits a biological process by 50%) can be determined through nonlinear regression analysis. abcam.commdpi.com

Table 1: Illustrative Data for Generating a Dose-Response Curve using Thiazolyl Blue Assay

Compound X Concentration (µM) Absorbance (OD at 570 nm) % Cell Viability
0 (Control) 1.20 100
0.1 1.15 95.8
1 0.98 81.7
10 0.62 51.7
50 0.31 25.8
100 0.15 12.5

Data Normalization and Interpretation Strategies

Proper data normalization is crucial for the reliable interpretation of results from Thiazolyl Blue assays and for comparing data across different experiments. mdpi.com A common and straightforward method is to express the results as a percentage of the untreated control. mdpi.com The absorbance of the wells containing only cells and medium (untreated control) is considered 100% viability. The viability of the treated cells is then calculated as a percentage of this control. mdpi.com

However, this simple normalization can sometimes be misleading. For instance, if a compound affects cell proliferation without being directly cytotoxic, the reduced cell number in treated wells will lead to lower absorbance, which could be misinterpreted as a reduction in viability. researchgate.net To address this, some strategies involve normalizing the MTT data to the total cell number. This can be achieved by performing a parallel assay, such as crystal violet staining, which measures total attached cells, or by directly counting the cells in parallel wells. researchgate.net Another approach is to normalize the data to the total protein content in parallel wells. researchgate.net

The interpretation of Thiazolyl Blue assay data requires careful consideration of the experimental context. A decrease in the formazan product can indicate either cytotoxicity (cell death) or a cytostatic effect (inhibition of cell growth and metabolism). springernature.com Therefore, it is often recommended to complement the MTT assay with other methods to distinguish between these effects. springernature.com Furthermore, factors such as the metabolic activity of the cells and potential interference of the tested compounds with the MTT reduction process itself must be considered for accurate data interpretation. nih.govmdpi.com

Adaptation for High-Throughput Screening (HTS) Platforms

The Thiazolyl Blue (MTT) assay's procedural simplicity and colorimetric endpoint make it highly amenable to adaptation for high-throughput screening (HTS) platforms, which are essential in drug discovery for screening large compound libraries. abcam.comopentrons.com The primary adaptations involve automation and miniaturization to increase throughput and reduce costs. opentrons.comresearchgate.net

Automation is a key feature of HTS. opentrons.com Robotic systems are employed for liquid handling tasks such as cell seeding, compound addition, and reagent dispensing. drugdiscoverynews.comopentrons.com This not only increases the speed of processing a large number of plates but also enhances reproducibility by minimizing human error associated with manual pipetting. opentrons.com

Miniaturization involves scaling down the assay to higher-density plate formats, such as 384-well or even 1536-well plates. opentrons.comnih.gov This reduces the consumption of costly reagents and valuable test compounds. researchgate.net However, moving to higher-density formats requires careful optimization of cell numbers, reagent volumes, and incubation times to maintain assay performance. abcam.com

Data handling and analysis are also critical components of HTS. researchgate.net Automated plate readers acquire the absorbance data, which is then fed into specialized software for analysis. This software can automatically calculate dose-response curves and key parameters like IC50 values for thousands of compounds in a short period. abcam.comresearchgate.net The integration of these automated processes allows for the rapid and efficient screening of vast chemical libraries to identify potential drug candidates. abcam.comnih.gov

Table 2: Key Adaptations of Thiazolyl Blue Assay for High-Throughput Screening

Feature Standard Assay High-Throughput Screening (HTS)
Plate Format 6-well, 24-well, 96-well abcam.com 96-well, 384-well, 1536-well drugdiscoverynews.comopentrons.comnih.gov
Liquid Handling Manual or semi-automated pipetting drugdiscoverynews.com Fully automated robotic systems opentrons.com
Throughput Low to moderate High to ultra-high researchgate.net
Reagent Volume Microliters to milliliters Nanoliters to microliters nih.gov
Data Analysis Manual or semi-automated Fully automated with specialized software researchgate.net

Applications of Thiazolyl Blue Cation in Diverse Research Disciplines

Assessment of Cellular Viability and Proliferation

The thiazolyl blue cation is extensively used to assess the number of viable cells, making it a cornerstone of in vitro research. medchemexpress.comscbt.comabcam.comsigmaaldrich.comscientificlabs.co.uk The conversion of the yellow MTT to purple formazan (B1609692) crystals is directly proportional to the number of metabolically active cells. ontosight.aiaatbio.com

Cytotoxicity Evaluation in in vitro Models

A primary application of the this compound is in cytotoxicity assays to determine the toxic effects of chemical compounds on cells. ontosight.ainih.govlabor.com.tr By measuring the reduction in formazan production, researchers can quantify the extent of cell death or inhibition of metabolic activity caused by a cytotoxic agent. abcam.comnih.gov This method is widely employed in toxicology to screen for the harmful effects of various substances. nih.govnih.gov

The assay relies on the principle that only viable cells with intact mitochondrial function can reduce the this compound. abcam.comnih.gov The resulting formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically, providing a quantitative measure of cell viability. sigmaaldrich.comprotocols.io This technique is a fundamental tool in the initial stages of toxicological assessment for new chemical entities. nih.gov

Cell Growth Kinetics and Response to Specific Stimuli

The thiazolyl blue assay is also instrumental in studying cell growth kinetics and the cellular response to various stimuli. abcam.comaatbio.com Researchers can monitor the rate of cell proliferation over time by performing the assay at different time points. This provides valuable data on how specific treatments or environmental conditions affect cell growth. For instance, it can be used to evaluate the anti-proliferative effects of potential therapeutic agents. mui.ac.ir

The assay's sensitivity allows for the detection of both increases and decreases in cell number, making it suitable for a wide range of studies. abcam.comaatbio.com The amount of formazan produced directly correlates with the number of viable, metabolically active cells, offering a reliable method to track changes in cell populations. aatbio.comprotocols.io

Drug Discovery and Preclinical Efficacy Screening

The this compound is an indispensable tool in the early phases of drug discovery and preclinical research. protocols.ionih.gov Its application in high-throughput screening allows for the rapid evaluation of large numbers of compounds. nih.gov

Screening for Compounds Modulating Cellular Metabolism

The assay's basis in measuring metabolic activity makes it ideal for identifying compounds that modulate cellular metabolism. aatbio.com The reduction of thiazolyl blue is dependent on NAD(P)H-dependent oxidoreductases, enzymes central to metabolic pathways. abcam.commedchemexpress.com Therefore, changes in formazan production can indicate that a compound is interfering with or enhancing cellular metabolic processes. This is particularly relevant in fields like cancer research, where altered metabolism is a key feature of malignant cells.

Identification of Anticancer and Antimicrobial Agents

A significant application of the thiazolyl blue assay is in the screening for potential anticancer and antimicrobial agents. ontosight.aiabcam.com In oncology research, the assay is used to identify compounds that are cytotoxic to cancer cells, thereby inhibiting their proliferation. researchgate.netfishersci.fi The reduction in cell viability upon treatment with a test compound is a primary indicator of its potential as an anticancer drug. mui.ac.ir

Similarly, in microbiology, the assay can be adapted to assess the efficacy of antimicrobial agents. ontosight.airesearchgate.net The metabolic activity of bacteria or fungi can be measured in the presence of a potential antimicrobial compound. researchgate.net A decrease in formazan production signifies a reduction in microbial viability, indicating the compound's antimicrobial properties. researchgate.net For example, it has been used to evaluate the antibacterial capacity of natural product extracts. researchgate.net

Toxicology and Environmental Health Research

In the fields of toxicology and environmental health, the this compound is utilized to assess the cytotoxic effects of various chemicals and environmental pollutants. nih.govlabor.com.tr This application is crucial for understanding the potential risks that these substances pose to human health and ecosystems. nih.gov

The assay provides a quantitative measure of cell death and metabolic inhibition, allowing for the determination of toxic thresholds and the comparison of the relative toxicity of different compounds. abcam.comnih.gov This information is vital for regulatory agencies in setting safety standards for chemical exposure. The simplicity and reliability of the thiazolyl blue assay make it a valuable tool for initial toxicity screening in these research areas. nih.gov

In vitro Ecotoxicity and Chemical Stress Assessment

The Thiazolyl Blue (MTT) assay serves as a valuable tool for in vitro ecotoxicity and chemical stress assessment. It provides a quantitative measure of a chemical's potential to cause harm to living cells by evaluating its impact on metabolic activity. abcam.comspringernature.com Any disruption in the cell's enzymatic processes caused by toxic chemicals or environmental stressors results in decreased formazan production, signaling a decline in cell viability. abcam.com This makes the assay a sensitive method for screening the cytotoxic effects of various substances, including environmental pollutants. springernature.comresearchgate.net

Researchers utilize the MTT assay to determine the "inhibitory concentration 50%" (IC50), which is the concentration of a substance that causes a 50% reduction in the viability of a cell population. researchgate.net This metric is crucial for ranking the toxicity of different chemicals and understanding their potential environmental risk. For instance, studies have employed the MTT assay to evaluate the toxicity of a range of inorganic environmental pollutants on cell lines, demonstrating its effectiveness as a screening tool. researchgate.net The assay can detect cellular damage induced by oxidative stress, a common mechanism of toxicity for many pollutants. researchgate.net By exposing cells to a potential toxin and then measuring their ability to reduce Thiazolyl Blue, scientists can gauge the substance's cytotoxic impact. springernature.comresearchgate.net

Below is a table summarizing the findings of a study that used the MTT reduction assay to evaluate the relative toxicity of several inorganic environmental pollutants on a murine fibroblast cell line (L-929).

SubstanceBioassayToxicological Index (IC50)
Mercury (Hg)MTT Reduction0.002 mmol/liter
Cadmium (Cd)MTT Reduction0.01 mmol/liter
Tin (Sn)MTT Reduction0.04 mmol/liter
Lead (Pb)MTT Reduction0.18 mmol/liter
Zinc (Zn)MTT Reduction0.20 mmol/liter
Copper (Cu)MTT Reduction0.30 mmol/liter
Vanadium (V)MTT Reduction0.35 mmol/liter
Cobalt (Co)MTT Reduction0.50 mmol/liter
Data sourced from a comparative study on the toxicity of inorganic environmental pollutants. researchgate.net

Histochemical and Cytochemical Applications

The primary and most widespread application of the this compound is as a histochemical and cytochemical reagent for the assessment of cell viability and proliferation. scientificlabs.co.ukadipogen.comaksci.com Histochemistry involves the study of the chemical composition of tissues, while cytochemistry focuses on the chemistry of cells. In both disciplines, Thiazolyl Blue is used to visualize metabolic activity directly within tissue sections or cell cultures. sigmaaldrich.commpbio.com

The fundamental principle is the enzymatic conversion of the water-soluble, yellow this compound into a water-insoluble, purple formazan. abcam.comscientificlabs.co.uk This reaction is carried out by mitochondrial dehydrogenases and reductases in living, respiring cells. sigmaaldrich.comaksci.com Therefore, the purple color serves as a marker for viable cells. wikipedia.org Dead or inactive cells lack the necessary metabolic machinery to perform this conversion and thus remain unstained. wikipedia.org

In practice, tissue sections or cultured cells are incubated with a Thiazolyl Blue solution. sigmaaldrich.com The resulting insoluble purple formazan crystals accumulate within the cells. abcam.com For qualitative analysis, these crystals can be observed directly under a microscope, providing a visual map of viable cells within a tissue sample. sigmaaldrich.com For quantitative analysis, the formazan crystals are dissolved using a solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326), creating a colored solution. aksci.comnih.gov The absorbance of this solution is then measured with a spectrophotometer, typically at a wavelength around 570 nm. aksci.comscientificlabs.co.uk The intensity of the color is directly proportional to the number of metabolically active cells, allowing for precise quantification of cell viability or proliferation. springernature.com

FeatureDescription
Principle Reduction of the yellow tetrazolium salt (Thiazolyl Blue) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. abcam.comspringernature.com
Reagent Thiazolyl Blue (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide). scientificlabs.co.uk
Product Purple, water-insoluble formazan crystals. scientificlabs.co.uk
Procedure 1. Incubate cells or tissue sections with Thiazolyl Blue solution. sigmaaldrich.com 2. Living cells reduce the dye to formazan. abcam.com 3. (For quantification) Solubilize formazan crystals with a solvent. aksci.com 4. Measure absorbance of the resulting solution. scientificlabs.co.uk
Interpretation The intensity of the purple color (or the measured absorbance) correlates directly with the number of viable, metabolically active cells. springernature.comzellx.de
Applications Cell proliferation assays, cytotoxicity testing, and histochemical staining of dehydrogenase activity in tissue sections. sigmaaldrich.comscientificlabs.co.ukscientificlabs.co.uk

Seed Physiology and Quality Evaluation

The this compound belongs to the class of tetrazolium salts, which are widely used in seed physiology to assess viability and vigor. seednet.gov.inoregonstate.edu The tetrazolium (TZ) test provides a rapid estimate of a seed lot's potential to germinate and produce healthy seedlings. seednet.gov.inoregonstate.edu This is particularly useful for species with dormant seeds or those that germinate slowly, where standard germination tests can take weeks or months. seednet.gov.in

The mechanism of the TZ test in seeds is identical to its cytochemical application: living tissues within the seed embryo, which are actively respiring, reduce the colorless or lightly colored tetrazolium solution to a non-diffusible, colored formazan. seednet.gov.inoregonstate.edu For seed testing, 2,3,5-triphenyl tetrazolium chloride is commonly used, which produces a red formazan. seednet.gov.in The resulting staining pattern reveals which parts of the embryo are alive and healthy.

An experienced analyst can interpret the topographic staining patterns to determine not only if a seed is viable but also to assess its vigor. seednet.gov.inseedtest.org Seed vigor is a measure of the seed's potential for rapid, uniform emergence and development under a wide range of field conditions. oregonstate.edu Seeds with essential structures (like the radicle and plumule) fully stained are considered viable and vigorous. seedtest.org Seeds with minor unstained areas on non-essential parts may be viable but less vigorous. seedtest.org If critical areas of the embryo are unstained, the seed is classified as non-viable. seedtest.org The test can also help diagnose the causes of seed deterioration, such as mechanical damage or insect infestation. scirp.org

Staining Pattern ClassificationInterpretationImplication for Seed Quality
Class 1: Completely Stained The entire embryo, including all essential structures, is stained a uniform, bright color.Viable and High Vigor. seedtest.org
Class 2: Minor Unstained Areas Small, unstained spots on non-essential parts of the embryo (e.g., tips of cotyledons).Viable and Non-Vigorous. seedtest.org
Class 3: Major Unstained Areas Significant unstained areas on essential structures like the radicle or more than half of the cotyledons.Non-Viable. seedtest.org
Class 4: No Staining The entire embryo remains unstained.Non-Viable (Dead). seedtest.org
Classification is a generalized interpretation for vigor assessment using tetrazolium tests. seedtest.org

Interference Factors, Assay Limitations, and Validation Strategies

Chemical Interference and Non-Enzymatic Reduction of Thiazolyl Blue Cation

A significant challenge in assays utilizing Thiazolyl Blue is the potential for non-enzymatic reduction of the tetrazolium salt, leading to false-positive results. This interference can arise from various chemical compounds present in the assay environment.

Interference from Culture Media Components (e.g., Serum Proteins, Phenol (B47542) Red, Glucose)

Components of the cell culture medium itself can interfere with the Thiazolyl Blue assay, affecting both the reduction reaction and the final spectrophotometric reading.

Key Research Findings:

Serum Proteins: Fetal bovine serum (FBS) at concentrations greater than 10% has been shown to influence the reduction of Thiazolyl Blue. mdpi.com Serum components can either enhance or inhibit the reduction, leading to inaccuracies. abcam.com To mitigate this, using a serum-free medium during the Thiazolyl Blue incubation step is recommended. abcam.com

Phenol Red: Phenol red, a common pH indicator in culture media, can interfere with the absorbance readings of the formazan (B1609692) product. researchgate.netnih.govpromega.compromega.com The absorbance peak of phenol red can overlap with that of formazan, especially if the pH of the medium changes. nih.gov Acidification of the solubilizing solution can shift the color of phenol red to yellow, reducing this interference. nih.gov However, a more robust solution is to use a phenol red-free medium for the assay. abcam.comnih.gov

Glucose: The concentration of glucose in the culture medium and its rate of absorption by cells can affect the rate of Thiazolyl Blue reduction. mdpi.com This is because cellular metabolism, which is influenced by glucose availability, is directly linked to the production of the reducing equivalents (like NADH and NADPH) that convert Thiazolyl Blue to formazan. mdpi.com

Impact of Test Compounds (e.g., Plant Extracts, Photosensitizers, Colored Compounds)

A wide range of test compounds, particularly those with inherent color or redox properties, can interfere with the Thiazolyl Blue assay, presenting significant challenges for data interpretation.

Key Research Findings:

Plant Extracts and Polyphenols: Many plant extracts and polyphenolic compounds, such as flavonoids, have been reported to interfere with the assay. promega.co.uknih.govthieme-connect.commdpi.comtubitak.gov.trresearchgate.netresearchgate.net These compounds can possess intrinsic reductive potential, leading to direct, non-enzymatic formazan formation and consequently, false-positive results for cell viability. nih.govthieme-connect.comtubitak.gov.tr For instance, kaempferol (B1673270) and resveratrol (B1683913) have been shown to directly reduce Thiazolyl Blue in a cell-free system. nih.govthieme-connect.com Washing the cells to remove the test compound before adding the Thiazolyl Blue reagent can significantly reduce this interference. nih.govthieme-connect.com

Photosensitizers: Photosensitizing compounds can interfere with the assay in multiple ways. Some may directly reduce Thiazolyl Blue. mdpi.com Additionally, certain photosensitizers, like porphyrins, can cause rapid degradation of the formazan dye under light, leading to an underestimation of viable cells. researchgate.netmdpi.comresearchgate.net This effect is dependent on the light source and intensity. mdpi.comresearchgate.net

Colored Compounds: Test compounds that absorb light in the same wavelength range as the formazan product (around 570 nm) can cause spectral interference. mdpi.com For example, Methylene Blue has been investigated for its potential to interfere with absorbance readings, although in some cases, washing the cells before measurement was sufficient to mitigate this. mdpi.com It is essential to measure the absorbance of the test compound alone to correct for any background signal. abcam.com

Table 1: Examples of Interfering Compounds in Thiazolyl Blue Assays

Class of Compound Specific Examples Type of Interference Reference(s)
Reducing Agents & Antioxidants Ascorbic Acid, Vitamin E, N-acetylcysteine, Dithiothreitol (B142953), β-mercaptoethanol Direct reduction of Thiazolyl Blue nih.gov, thieme-connect.com, mdpi.com, promega.co.uk, researchgate.net
Plant Extracts & Polyphenols Kaempferol, Resveratrol, Hypericum perforatum extract, Quercetin, Luteolin Direct reduction of Thiazolyl Blue nih.gov, tubitak.gov.tr, thieme-connect.com, nih.gov
Photosensitizers Porphyrins (e.g., Zinc Protoporphyrin), Methylene Blue Degradation of formazan, Spectral interference, Direct reduction mdpi.com, researchgate.net, mdpi.com, researchgate.net
Culture Media Components Phenol Red, Serum Proteins Spectral interference, Altered reduction rates mdpi.com, abcam.com, nih.gov

Biological Factors Influencing this compound Reduction

Beyond chemical interference, the biological state of the cells themselves can significantly influence the outcome of the Thiazolyl Blue assay. The assay's result is a reflection of cellular metabolic activity, which is not always directly proportional to cell number.

Impact of Cell Density and Growth Phase

The number of cells plated and their growth phase at the time of the assay are critical parameters that must be optimized and standardized.

Key Research Findings:

Cell Density: The relationship between cell number and formazan production is linear only within a specific range. researchgate.netnih.gov At low cell densities, the signal may be too weak to be detected reliably. abcam.com Conversely, at very high densities, cells may enter a stationary phase due to contact inhibition and nutrient depletion, leading to a decrease in metabolic activity per cell and a plateau or even a reduction in formazan production. nih.govscielo.br It is crucial to determine the optimal seeding density for each cell line to ensure the assay is performed in the linear range. researchgate.netscielo.br

Growth Phase: The metabolic rate of cells varies with their growth phase. Cells in the exponential (log) growth phase are the most metabolically active and will show the highest rate of Thiazolyl Blue reduction. abcam.comnih.govscielo.br Assays performed on cells that have reached confluency and entered a stationary phase may underestimate the effects of cytotoxic agents because their baseline metabolic rate is already reduced. nih.gov

Cell Line-Specific Variations in Reduction Capacity

The capacity to reduce the this compound to its formazan product is not uniform across different cell types. This variability is a significant factor that can influence the outcome and interpretation of assays.

Detailed Research Findings:

The inherent differences in reduction capacity necessitate the optimization of assay conditions, such as cell seeding density and incubation times, for each specific cell line being investigated. abcam.comnih.gov Failure to account for these cell line-specific variations can lead to the overestimation or underestimation of cell viability. bohrium.comnih.gov

Table 1: Factors Contributing to Cell Line-Specific Variations in Thiazolyl Blue Reduction

Factor Description Impact on Assay
Mitochondrial Content & Activity The number and metabolic activity of mitochondria, the primary site of MTT reduction, vary significantly between cell lines. researchgate.net Higher mitochondrial activity leads to increased formazan production, potentially inflating viability readings if not properly controlled for. researchgate.net
Oxidoreductase Enzyme Levels The expression and activity of NAD(P)H-dependent oxidoreductases responsible for MTT reduction can differ. bohrium.comnih.gov Variations in enzyme levels directly impact the rate of formazan formation.
Metabolic Reprogramming Cells can undergo adaptive metabolic changes in response to treatments, affecting their reductive capacity. researchgate.netbohrium.comnih.gov Drug-induced stress can alter metabolic pathways, leading to inaccurate viability assessments. bohrium.comnih.gov
Formazan Exocytosis Rate The efficiency with which cells expel formazan crystals can vary. scirp.org Accumulation of formazan on the cell surface can inhibit further MTT uptake, affecting the final reading. scirp.org
Growth Kinetics Different cell lines have distinct doubling times and growth characteristics. researchgate.net Seeding the same number of cells for different lines can result in vastly different cell numbers at the time of the assay, skewing results. researchgate.net
Gene Expression Profiles The unique genetic makeup of each cell line dictates its overall physiology and metabolic state. researchgate.net Intrinsic differences in gene expression contribute to the baseline metabolic rate and response to stimuli.

Methodological Pitfalls and Assay Artifacts

Beyond cell-specific differences, several methodological challenges and potential artifacts can compromise the accuracy and reliability of assays utilizing the this compound.

The conversion of the water-soluble this compound into water-insoluble formazan crystals necessitates a solubilization step for quantification. wikipedia.orgnih.govsigmaaldrich.com This step is a critical source of potential error.

Detailed Research Findings:

Incomplete solubilization of formazan crystals is a common issue that can lead to an underestimation of cell viability. abcam.comacmeresearchlabs.in The choice of solvent is crucial, with dimethyl sulfoxide (B87167) (DMSO) and acidified isopropanol (B130326) being common options. abcam.comsigmaaldrich.com However, the effectiveness of these solvents can be influenced by the cell type and the presence of other substances in the culture medium. abcam.com For instance, some protocols recommend using SDS (sodium dodecyl sulfate) in a buffered solution to improve solubilization and maintain stability. abcam.comasm.org

The formation of formazan crystals can also present challenges. These crystals can accumulate on the cell surface, potentially inhibiting further uptake of the this compound. scirp.org Furthermore, the physical process of removing the culture medium before adding the solubilizing agent can lead to the accidental removal of formazan crystals, resulting in inaccurate readings. stackexchange.com To mitigate this, some modified protocols suggest adding the solubilizing agent directly to the medium, although this requires careful consideration of potential interferences from media components. stackexchange.com The use of orbital shakers and microscopic inspection can help ensure complete dissolution of the crystals before measurement. abcam.com

The colorimetric nature of the assay makes it susceptible to optical interferences from various sources, which can lead to erroneously high or low absorbance readings.

Detailed Research Findings:

Colored compounds present in the test sample can directly interfere with the absorbance reading at the wavelength used to quantify formazan (typically 570 nm). abcam.comaltervista.org This is a significant concern when testing colored therapeutic agents or natural product extracts. To account for this, it is essential to include control wells containing the test compound without cells. abcam.com

The culture medium itself can contribute to background absorbance. abcam.com Phenol red, a common pH indicator in culture media, can interfere with the readings, especially if the pH of the medium changes. altervista.org Using phenol red-free medium or acidifying the solubilization solution can help minimize this interference. abcam.comaltervista.org High background absorbance can also arise from microbial contamination or the degradation of the this compound solution. abcam.com Therefore, using fresh, high-quality reagents and maintaining sterile conditions are critical. abcam.com Additionally, measuring absorbance at a reference wavelength (e.g., 630-700 nm) where formazan has minimal absorption can help correct for background noise from cellular debris and other non-specific sources. asm.orgaltervista.org

While used to measure viability, the this compound itself can be toxic to cells, particularly at higher concentrations and with prolonged incubation times. mdpi.compromega.co.uk

Detailed Research Findings:

The intracellular metabolism of MTT can lead to mitochondrial injury and disrupt normal cellular metabolism, eventually inducing apoptosis. mdpi.com The concentration of the this compound and the duration of incubation are critical parameters that must be optimized for each cell type to minimize this cytotoxic effect. nih.govmdpi.commdpi.com Studies have shown that MTT concentrations higher than 0.5 mg/mL can be cytotoxic to certain cell lines, such as U87 glioblastoma cells. mdpi.com The toxic effect of the reagent can lead to an underestimation of cell viability, as the assay would be measuring not only the effect of the test compound but also the toxicity of the reagent itself. mdpi.com Therefore, it is crucial to determine the optimal MTT concentration and incubation time that provides a robust signal without causing significant cell death. nih.govmdpi.com

Rigorous Assay Validation and Quality Control Methodologies

To ensure the reliability and reproducibility of data generated from this compound-based assays, a stringent validation process and the implementation of comprehensive quality control measures are indispensable. biorxiv.org

The inclusion of appropriate controls and sufficient replicates is fundamental to a well-designed and interpretable assay.

Detailed Research Findings:

Blank Controls: These wells contain only the cell culture medium and the this compound reagent, without any cells. abcam.comacmeresearchlabs.in They are essential for measuring the background absorbance from the medium and the reagent itself, allowing for accurate background subtraction. mdpi.comaatbio.com

Negative Controls: These wells contain untreated cells and serve as a baseline for 100% cell viability. acmeresearchlabs.inmdpi.comaatbio.com They are crucial for normalizing the data and determining the relative viability of treated cells.

Positive Controls: These wells contain cells treated with a known cytotoxic agent. acmeresearchlabs.inresearchgate.net They serve to validate the assay's ability to detect a decrease in cell viability and confirm that the cells are responsive to toxic stimuli.

Replicates: Performing each experimental condition in multiple wells (technical replicates) is necessary to assess the variability within an assay and to ensure the statistical significance of the results. abcam.comacmeresearchlabs.in Biological replicates, which involve repeating the entire experiment on different days or with different cell passages, are also crucial for confirming the reproducibility of the findings.

Need for Complementary and Orthogonal Assay Confirmation

The Thiazolyl Blue (MTT) assay is a widely utilized colorimetric method for assessing cell metabolic activity, which is often interpreted as a measure of cell viability, proliferation, or cytotoxicity. springernature.comspringernature.com The assay's principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (a component of the this compound), into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells. springernature.comacmeresearchlabs.in However, the reliance on a single metabolic endpoint necessitates careful interpretation and validation, as numerous factors can lead to misleading results. springernature.comnih.gov Consequently, even under optimized conditions, it is crucial to confirm findings from the MTT assay with complementary and orthogonal methods to gain a comprehensive and accurate understanding of a substance's biological effect. nih.govnih.gov

The fundamental limitation of the MTT assay is that it provides an indirect measurement of cell number by quantifying metabolic activity. acmeresearchlabs.in A variety of chemical compounds and cellular conditions can interfere with the assay's chemistry or alter cell metabolism without directly impacting viability, creating a significant potential for artifacts. promega.com.brresearchgate.net These interferences can mask the true cytotoxic or anti-proliferative effects of a test compound or create a false impression of cytotoxicity. researchgate.net

Interference Factors and Assay Limitations

Several categories of compounds are known to interfere with the MTT assay, primarily through non-enzymatic reduction of the MTT salt or through optical interference.

Chemical Interference: Many reducing compounds can directly, non-enzymatically convert MTT to formazan, independent of cellular metabolic activity. promega.com.br This chemical reduction leads to an artificially high absorbance reading, which can mask the cytotoxic effects of a test substance and result in an overestimation of cell viability. researchgate.netjst.go.jp For example, studies have shown that plant extracts and polyphenolic compounds, such as (-)-epigallocatechin-3-gallate (EGCG), can directly reduce MTT, leading to an underestimation of their true anti-cancer potential. researchgate.netmdpi.com Other known interfering agents include ascorbic acid (vitamin C), vitamin A, and sulfhydryl-containing compounds like dithiothreitol and reduced glutathione (B108866). promega.com.brmdpi.com Anticancer drugs themselves, such as epirubicin, paclitaxel, and cisplatin, have also been reported to cause a significant increase in absorbance values in cell-free systems, leading to false results. researchgate.net

Optical Interference: Test compounds that are colored and absorb light near the 570 nm wavelength used to quantify formazan can interfere with the assay's readout. mdpi.com This is a particular concern for photosensitizers like Methylene Blue, which absorbs in the same spectral region as the formazan product. jst.go.jpmdpi.com Similarly, the presence of phenol red in culture medium can be a source of interference, although this is often mitigated by using acidic solubilization solutions that alter the indicator's color. nih.govpromega.com.br

Metabolic Alterations: Compounds that affect the mitochondrial respiratory chain can alter MTT reduction without necessarily causing cell death. mdpi.com For instance, mitochondrial uncoupling agents can interfere with the electron transport chain, which is the site of MTT reduction, leading to inaccurate estimations of viability. promega.com.brmdpi.com

Toxicity of Reagents: The MTT reagent itself can be toxic to eukaryotic cells, and the formazan crystals produced can damage cell membranes during exocytosis. promega.com.brpromega.com This inherent toxicity can confound results, especially during longer incubation periods, as the assay process itself may contribute to cell death. nih.govpromega.com

These limitations underscore the risk of misinterpretation when relying solely on MTT assay data. The assay cannot distinguish between senescent cells, which may remain metabolically active, and proliferating cells, nor can it differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. mdpi.com

Validation with Orthogonal Assays

A variety of orthogonal assays can be multiplexed with or run in parallel to the MTT assay:

ATP Quantification Assays: These assays, such as the CellTiter-Glo® assay, measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. nih.govdiva-portal.org Since ATP is rapidly depleted in necrotic cells, its quantification provides a direct and highly sensitive measure of cell viability. This method is considered a gold standard and serves as an excellent orthogonal approach to confirm MTT results. promega.com.br

Membrane Integrity Assays: These assays directly measure cell death by detecting a loss of plasma membrane integrity. Common methods include the use of vital dyes like Trypan Blue or fluorescent DNA-binding dyes (e.g., propidium (B1200493) iodide, CellTox™ Green) that are excluded by live cells but enter and stain the nucleus of dead cells. nih.gov These provide a clear distinction between live and dead cell populations, complementing the metabolic information from the MTT assay.

Protease Activity Assays: Assays like the CellTiter-Fluor™ Cell Viability Assay use a fluorogenic peptide substrate (e.g., GF-AFC) to measure the activity of a conserved, live-cell protease. promega.com.brpromega.com This protease is active only in viable cells with intact membranes. This method is less prone to interference from reducing compounds and can even be multiplexed with colorimetric assays. promega.com.br

Clonogenic Assays: For assessing long-term cell survival and proliferative capacity after treatment, the clonogenic or colony formation assay is a highly rigorous method. researchgate.net It measures the ability of single cells to undergo unlimited division and form colonies. This provides information on reproductive cell death, which is distinct from the short-term metabolic activity measured by the MTT assay. researchgate.net

Real-Time Viability Assays: Newer methods, such as the RealTime-Glo™ MT Cell Viability Assay, allow for the continuous monitoring of cell viability over several days. promega.com These assays use pro-substrates that are converted into a luminescent signal by viable cells, offering kinetic data on treatment effects without the endpoint-associated toxicity of the MTT reagent. promega.com

By combining the metabolic snapshot provided by the this compound reduction with data from one or more orthogonal methods, researchers can build a more complete and accurate picture of a compound's effect on cells, effectively discriminating between true cytotoxicity and assay-specific artifacts. nih.govnih.gov

Data Tables

Table 1: Examples of Interfering Substances in MTT-Based Assays

Class of Compound Specific Example(s) Mechanism of Interference Reference(s)
Reducing Agents Ascorbic Acid, Dithiothreitol (DTT) Direct, non-enzymatic reduction of MTT to formazan mdpi.com, promega.com.br, researchgate.net
Polyphenols/Flavonoids (-)-epigallocatechin-3-gallate (EGCG), Plant Extracts Direct, non-enzymatic reduction of MTT to formazan nih.gov, mdpi.com, researchgate.net
Photosensitizers/Dyes Methylene Blue, Acid Red 92 Optical interference by absorbing light near 570 nm mdpi.com, jst.go.jp
Chemotherapeutic Agents Epirubicin, Paclitaxel, Cisplatin Direct chemical interaction with MTT leading to increased absorbance researchgate.net
Mitochondrial Agents Mitochondrial Uncouplers Alteration of cellular metabolic activity and electron transport mdpi.com, promega.com.br

| Sulfhydryl Compounds | Reduced Glutathione, Coenzyme A | Direct, non-enzymatic reduction of MTT to formazan | promega.com.br |

Table 2: Selection of Orthogonal Assays for Validating MTT Results

Orthogonal Assay Method Principle / Marker Measured Advantage as a Confirmatory Method Reference(s)
ATP Quantification Assay Quantifies intracellular ATP levels Direct measure of viable, metabolically active cells; high sensitivity nih.gov, diva-portal.org
Membrane Integrity Assay Detects dye uptake (e.g., Propidium Iodide) by non-viable cells Directly quantifies cell death, distinguishing it from cytostatic effects nih.gov
Live-Cell Protease Assay Measures protease activity unique to viable cells Different biochemical marker than MTT; suitable for multiplexing promega.com.br, promega.com
Clonogenic Assay Measures long-term reproductive integrity of single cells Gold standard for assessing long-term survival and cytotoxicity researchgate.net
Real-Time Viability Assay Continuous measurement of a viability marker (e.g., via luciferase) Provides kinetic data and avoids endpoint toxicity of MTT reagent promega.com
Direct Cell Counting Microscopic observation and enumeration of cells Visual confirmation of cell number, morphology, and detachment mdpi.com

Compound Reference Table

Compound Name
(-)-epigallocatechin-3-gallate (EGCG)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Acid Red 92
Ascorbic Acid
Cisplatin
Coenzyme A
Dithiothreitol (DTT)
Epirubicin
Glutathione
Methylene Blue
Paclitaxel
Phenol Red
Propidium Iodide

Comparative Analysis with Alternative Assays for Cellular Metabolic Activity

Comparison with Other Tetrazolium Salts

The family of tetrazolium salts includes several alternatives to MTT, such as XTT, MTS, WST-1, and WST-8. These newer-generation dyes were developed to address some of the limitations of the traditional MTT assay, primarily the insolubility of the formazan (B1609692) product. nih.govelabscience.com

A significant advancement in tetrazolium salt assays is the development of compounds that are reduced to water-soluble formazan products. nih.gov This characteristic is a primary advantage over the MTT assay, which produces water-insoluble formazan crystals that require a separate solubilization step using organic solvents like DMSO or acidified isopropanol (B130326). thermofisher.com The elimination of this solubilization step simplifies the assay protocol, saves time, and reduces potential errors associated with cell loss or incomplete formazan dissolution. nih.govcreative-bioarray.com

The water-soluble formazan produced by salts like XTT, MTS, and WSTs allows for direct measurement of absorbance in the culture medium. nih.gov This feature not only streamlines the workflow but also enables kinetic monitoring of metabolic activity, as readings can be taken at multiple time points without terminating the experiment. nih.govconicet.gov.ar In contrast, the MTT assay is an endpoint measurement.

The table below summarizes the key characteristics of these sulfonated tetrazolium salts compared to MTT.

FeatureMTTXTTMTSWST-1WST-8
Formazan Solubility Insoluble in waterSoluble in waterSoluble in waterSoluble in waterSoluble in water
Solubilization Step RequiredNot requiredNot requiredNot requiredNot required
Protocol Multi-stepSingle-stepSingle-stepSingle-stepSingle-step
Sensitivity ModerateHighHighHighVery High
Toxicity Can be toxic to cellsLess toxicLess toxicLess toxicNon-toxic
Electron Acceptor Not requiredRequired (e.g., PMS)Required (e.g., PMS)Required (e.g., PMS)Required (e.g., 1-Methoxy PMS)

This table is generated based on data from multiple sources. elabscience.comtakarabio.comnih.gov

The cellular uptake and site of reduction differ significantly between MTT and the sulfonated tetrazolium salts. MTT, being a positively charged molecule, can readily penetrate viable eukaryotic cells and is primarily reduced intracellularly by mitochondrial dehydrogenases to form formazan crystals within the cell. researchgate.netjournalagent.com This intracellular reduction is a hallmark of the MTT assay.

In contrast, sulfonated tetrazolium salts like XTT, WST-1, and WST-8 are generally negatively charged and cell-impermeable. conicet.gov.arnih.govresearchgate.net Their reduction to soluble formazan occurs at the cell surface or extracellularly. researchgate.netnih.gov This process is mediated by trans-plasma membrane electron transport, where electrons from intracellular NAD(P)H are passed to an intermediate electron acceptor, which then reduces the tetrazolium salt in the culture medium. researchgate.netnih.gov MTS is somewhat of an exception, as it appears to be reduced both intracellularly and extracellularly. researchgate.netnih.gov

Comparison with Non-Tetrazolium Based Assays

Beyond the tetrazolium family, other assays measure different parameters of cell viability and metabolic activity, offering alternative approaches with their own sets of strengths and weaknesses.

Resazurin-based assays, such as AlamarBlue, provide a fluorometric or colorimetric method for measuring metabolic activity. uva.es In this assay, the blue, non-fluorescent resazurin (B115843) dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin. uva.esresearchgate.net

Advantages over MTT:

Higher Sensitivity: Resazurin assays are generally more sensitive than the MTT assay. uva.esnih.gov

Non-toxic: The reagents are non-toxic to cells, allowing for continuous monitoring of cell health over time. researchgate.net

Simple Protocol: It is a homogeneous "add-and-read" assay that does not require cell lysis or solubilization steps. uva.es

Comparison Points:

Like the newer tetrazolium salts, the reduction of resazurin occurs in response to the chemical environment of the growth medium, which is influenced by cellular metabolism. sigmaaldrich.com

Studies have shown that the AlamarBlue assay can be slightly more sensitive than the MTT assay for detecting the effects of certain compounds. nih.gov However, the EC50 values obtained from both assays are often comparable. nih.gov

ATP-based assays quantify the amount of adenosine (B11128) triphosphate (ATP) present in a cell population, which is a key indicator of metabolically active, viable cells. promega.com These assays utilize the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The resulting luminescent signal is directly proportional to the amount of ATP. promega.com

Advantages over MTT:

Greater Sensitivity and Speed: ATP assays are significantly more sensitive and faster than the MTT assay. promega.comnih.gov They can detect as few as 15 cells and the luminescent signal can be measured within minutes of adding the reagent. mdpi.com

Simpler Protocol: These are typically "add-mix-measure" assays that involve cell lysis to release ATP, followed by immediate signal detection. promega.com

Wider Linear Range: They often have a broader dynamic range for detecting cell numbers. yeasenbio.com

Comparison Points:

While MTT assays measure the reductive capacity of cells (an indirect measure of metabolic activity), ATP assays directly quantify the cellular energy currency. mdpi.comsemanticscholar.org

The ATP assay has demonstrated better reproducibility and sensitivity, particularly for low cell numbers, compared to the MTT assay. nih.govsemanticscholar.org

Criteria for Selecting an Appropriate Metabolic Activity Assay in Research

The choice of a cellular metabolic activity assay is critical and should be based on a careful consideration of the specific experimental goals and conditions. abcam.combiocompare.com There is no single "best" assay, as each has its own advantages and limitations. conicet.gov.ar

Key criteria for selection include:

Cell Type and Number: The cell line being used can influence assay performance. biocompare.com Some cells may be more sensitive to the toxicity of MTT, for example. promega.com.br For experiments with low cell numbers, a more sensitive assay like an ATP-based or resazurin-based assay is preferable. nih.govabcam.com

Assay Throughput and Simplicity: For high-throughput screening (HTS), simple, rapid, and homogeneous assays (e.g., WST-8, Resazurin, ATP-based) are more suitable than the multi-step MTT assay. promega.comyeasenbio.com

Nature of the Test Compound: The compound being tested can interfere with the assay chemistry. Colored compounds can interfere with absorbance readings, while compounds with reducing or oxidizing properties can directly interact with the assay reagents, leading to false results. nih.gov It is crucial to include controls to test for such interference.

Kinetic vs. Endpoint Measurement: If the goal is to monitor changes in metabolic activity over time in the same sample, a non-toxic, continuous assay like AlamarBlue is necessary. researchgate.net

Instrumentation: The available laboratory equipment will also dictate the choice. Absorbance-based assays require a spectrophotometer, while fluorescent and luminescent assays require a fluorometer or luminometer, respectively. biocompare.com

Ultimately, for a comprehensive understanding, it may be beneficial to use multiple assays that measure different aspects of cell health and viability. abcam.com

Advanced Methodological Innovations and Future Directions in Thiazolyl Blue Cation Research

Integration with Live-Cell Imaging and Single-Cell Analysis Techniques

The conventional MTT assay provides a bulk measurement of metabolic activity across a cell population. nih.gov However, integrating it with live-cell imaging and single-cell analysis techniques offers a more granular understanding of cellular heterogeneity and dynamic processes. numberanalytics.combaseclick.eu

Live-cell imaging allows for the real-time monitoring of cellular events. numberanalytics.com When combined with MTT, it can provide temporal and spatial information about metabolic changes within individual cells. nih.gov For instance, time-lapse microscopy can track the formation of formazan (B1609692) crystals within single cells, offering insights into the kinetics of metabolic responses to various stimuli. numberanalytics.com This is particularly valuable for studying processes like apoptosis, where metabolic decline is a key indicator. springernature.com Furthermore, live-cell imaging can help to identify and exclude artifacts, such as extracellular formazan precipitation, which can confound bulk measurements. nih.gov

Single-cell analysis, a powerful approach for dissecting cellular heterogeneity, has also been adapted for use with the thiazolyl blue cation. numberanalytics.comspringernature.com A "single-cell MTT" assay has been developed to determine the viability and metabolic activity of individual cells, which is especially useful for studying rare cell populations like polyploid giant cancer cells (PGCCs). springernature.com This method allows for the direct correlation of metabolic activity with specific cellular morphologies or other single-cell parameters. springernature.com By analyzing individual cells, researchers can uncover subpopulations with distinct metabolic profiles that would be obscured in population-level assays. numberanalytics.com

The synergy between thiazolyl blue and these advanced imaging modalities is enhanced by the use of fluorescent probes and reporter systems. For example, combining the MTT assay with fluorescent markers for cell cycle progression, such as FUCCI (fluorescent ubiquitination-based cell cycle indicator), can reveal how metabolic activity fluctuates throughout the different phases of the cell cycle. numberanalytics.com

Table 1: Integration of Thiazolyl Blue with Advanced Imaging Techniques
TechniqueKey AdvantagesResearch Applications
Live-Cell ImagingReal-time, single-cell resolution of metabolic activity. numberanalytics.comStudying kinetic responses to drugs, monitoring apoptosis. springernature.com
Single-Cell AnalysisReveals metabolic heterogeneity within a population. numberanalytics.comAnalyzing rare cell types (e.g., cancer stem cells, PGCCs). numberanalytics.comspringernature.com
Fluorescent Probes (e.g., FUCCI)Correlates metabolic activity with other cellular processes. numberanalytics.comInvestigating the link between cell cycle and metabolism. numberanalytics.com

Automation and Miniaturization for Ultra-High-Throughput Applications

The demand for screening large compound libraries in drug discovery and toxicology has driven the automation and miniaturization of the MTT assay. abcam.compharmtech.com Ultra-high-throughput screening (uHTS) platforms leverage robotics and liquid handling systems to perform thousands of assays simultaneously, significantly increasing efficiency and reducing the potential for human error. opentrons.commoleculardevices.com

Automation of the MTT assay typically involves automated cell seeding, reagent dispensing, and absorbance reading in microplate formats, such as 96-, 384-, or even 1536-well plates. drugdiscoverynews.comopentrons.comintegra-biosciences.com This not only accelerates the workflow but also improves the reproducibility and accuracy of the results by minimizing variability in liquid handling. opentrons.comintegra-biosciences.com

Miniaturization, the reduction of assay volumes, offers several advantages. acs.org It conserves precious reagents and cell samples, which is particularly beneficial when working with rare or expensive compounds. pharmtech.comacs.org Furthermore, smaller volumes can lead to faster reaction times and reduced costs. acs.org Microfluidic devices and nanodispensing technologies are at the forefront of miniaturization, enabling assays to be performed in nanoliter to picoliter volumes. pharmtech.com

The combination of automation and miniaturization has transformed the MTT assay from a manual, low-throughput method to a powerful tool for large-scale screening applications in fields such as drug discovery and personalized medicine. abcam.compharmtech.com

Table 2: Benefits of Automation and Miniaturization in Thiazolyl Blue Assays
FeatureAdvantagesEnabling Technologies
AutomationIncreased throughput, improved reproducibility, reduced human error. opentrons.commoleculardevices.comRobotic liquid handlers, automated plate readers. drugdiscoverynews.comopentrons.com
MiniaturizationReduced reagent consumption, lower costs, faster analysis. acs.orgMicrofluidic chips, nanodispensing systems. pharmtech.com
Ultra-High-Throughput Screening (uHTS)Enables large-scale screening of compound libraries. pharmtech.comacs.orgIntegrated robotic platforms with miniaturized assay formats. opentrons.com

Development of Enhanced Formazan Detection and Quantification Methods

The accuracy of the MTT assay relies on the precise detection and quantification of the formazan product. abcam.com Traditional methods involve dissolving the insoluble formazan crystals in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326), and then measuring the absorbance using a spectrophotometer. wikipedia.orgabcam.com However, this solubilization step can introduce variability and may not be suitable for all experimental setups. nih.gov

To address these limitations, researchers have developed enhanced formazan detection methods. One approach involves the use of alternative tetrazolium salts, such as XTT, MTS, and WSTs, which produce water-soluble formazan products. wikipedia.orgabcam.com This eliminates the need for the solubilization step, simplifying the assay protocol and making it more amenable to high-throughput screening. abcam.com

Another area of innovation is the use of advanced spectroscopic techniques. Surface-enhanced Raman scattering (SERS) has emerged as a highly sensitive method for detecting formazan. acs.orgssau.ru By adsorbing the formazan onto gold nanoparticles, the Raman signal is significantly amplified, allowing for detection at very low concentrations. acs.org This SERS-based MTT assay offers several advantages, including the ability to perform in situ measurements without interference from background signals from the culture medium or test compounds. acs.orgssau.ru

Furthermore, improvements in solubilization protocols for the traditional MTT assay continue to be explored. Studies have investigated various solvent compositions to optimize formazan dissolution and stability, particularly in the context of bacterial cell viability assays where cell wall composition can affect solvent penetration. nih.govresearchgate.net For instance, buffered solutions of DMSO or dimethylformamide (DMF) containing SDS have been shown to improve solubilization efficiency. researchgate.net

Table 3: Comparison of Formazan Detection Methods
MethodPrincipleAdvantagesDisadvantages
Traditional Absorbance (with solubilization)Dissolving insoluble formazan in an organic solvent (e.g., DMSO) and measuring absorbance. wikipedia.orgabcam.comWell-established and widely used. opentrons.comRequires a separate solubilization step, which can introduce variability. nih.gov
Water-Soluble Tetrazolium Salts (e.g., XTT, WST-1)Reduction to a water-soluble formazan, eliminating the need for solubilization. wikipedia.orgabcam.comSimpler protocol, suitable for high-throughput screening. abcam.comMay have different reduction kinetics and cellular localization compared to MTT. wikipedia.org
Surface-Enhanced Raman Scattering (SERS)Amplification of the Raman signal of formazan adsorbed on metallic nanoparticles. acs.orgssau.ruHigh sensitivity, in situ detection, reduced background interference. acs.orgssau.ruRequires specialized equipment and expertise.

Novel Applications and Mechanistic Insights in Cellular Biochemistry

Recent research has explored the use of the this compound to study a variety of cellular processes. For example, it can be used to investigate the cytotoxicity of nanoparticles and environmental pollutants, providing valuable data for toxicology studies. abcam.com In the field of radiation biology, the MTT assay helps in evaluating the radiosensitivity of cancer cells, which can aid in optimizing radiation therapy protocols. abcam.com

Furthermore, there is growing interest in understanding the off-target effects and potential interferences in the MTT assay. Some compounds, for instance, have been shown to directly reduce MTT in the absence of cells, leading to false-positive results. researchgate.net Conversely, certain inhibitors can alter cellular metabolism in a way that overestimates or underestimates cell viability as measured by the MTT assay. bohrium.com These findings highlight the importance of careful experimental design and data interpretation.

The development of novel thiazolyl-based compounds, such as thiazolyl Schiff bases, is also expanding the scope of research. nih.gov These new derivatives may possess unique biological activities, including antibacterial, antifungal, and antioxidant properties, opening up new avenues for therapeutic development. nih.gov

Q & A

What is the principle behind the MTT assay for assessing cell viability, and how does mitochondrial activity influence the results?

The MTT assay relies on the reduction of yellow tetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This reaction is proportional to viable cell number, as dead cells lack mitochondrial activity. Methodologically, after MTT incubation, solubilizing agents (e.g., acidified isopropanol with Triton X-100) dissolve crystals for spectrophotometric quantification at 570 nm, with a reference wavelength (630–690 nm) correcting for plate irregularities .

How should MTT solutions be prepared and stored to maintain stability and avoid precipitation?

MTT is typically dissolved in PBS or water (5 mg/mL) and filter-sterilized. For long-term storage, aliquot and store at −20°C in the dark to prevent photodegradation. Working solutions should avoid prolonged exposure to light and temperatures >4°C. If precipitation occurs, warm to 37°C and vortex. Acidified isopropanol (0.1 N HCl) with 10% Triton X-100 enhances formazan solubility .

How can researchers resolve discrepancies in MTT assay data caused by variable lysate concentrations?

High lysate concentrations (e.g., 1:5 dilutions) may inhibit enzymatic reactions due to residual cellular debris or inhibitors. Optimize by testing serial dilutions (e.g., 1:10–1:100) and include internal controls (e.g., untreated cells, blank wells). Validate with alternative viability assays (e.g., ATP luminescence) to confirm mitochondrial activity .

What advanced applications of MTT exist beyond cell viability assays, such as in materials science?

MTT demonstrates corrosion inhibition for copper in NaCl solutions, achieving 95.7% efficiency via adsorption on metal surfaces. Methodologies include electrochemical impedance spectroscopy (EIS), SEM, and XPS to analyze protective film formation. Adsorption follows the Langmuir isotherm, indicating mixed physisorption and chemisorption .

What controls are essential when using MTT in toxicity studies to ensure data reliability?

Include:

  • Vehicle controls : Account for solvent effects (e.g., DMSO).
  • Negative controls : Wells without cells to subtract background absorbance.
  • Viability thresholds : Exclude data from wells with <85% viability (vs. vehicle controls) to avoid confounding toxicity effects .

How does MTT interact with PCR assays when used for pre-staining microbial colonies?

MTT-stained Candida colonies do not inhibit PCR if lysate concentrations are optimized. Avoid 1:5 lysate dilutions, which may suppress amplification. Use 1:10–1:20 dilutions and validate with gel electrophoresis to confirm target band consistency .

What are the limitations of MTT in measuring proliferation in 3D cultures or hypoxic environments?

MTT’s reliance on mitochondrial activity may underestimate viability in hypoxic or quiescent cells. For 3D cultures, extend incubation times (4–6 hours) and mechanically disrupt spheroids to enhance dye penetration. Cross-validate with resazurin-based assays for improved sensitivity .

How can MTT data be validated using complementary techniques in interdisciplinary studies?

Combine MTT with:

  • Flow cytometry : To quantify apoptosis/necrosis via Annexin V/PI staining.
  • Electrochemical tests : For corrosion studies, correlate inhibition efficiency with charge transfer resistance from EIS.
  • Microscopy (SEM/AFM) : Visualize cell morphology or surface adsorption patterns .

Why is a reference wavelength critical in MTT spectrophotometric analysis?

A reference wavelength (630–690 nm) corrects for optical artifacts (e.g., plate scratches, bubbles) and nonspecific absorbance from cell debris or media components. Subtract reference values from 570 nm readings to isolate formazan-specific signals .

What molecular mechanisms underlie MTT’s adsorption on metal surfaces in corrosion studies?

MTT adsorbs via covalent bonding (N–Cu, S–Cu) and π-electron interactions with aromatic rings. XPS and FT-IR confirm chemisorption, while molecular dynamics simulations show spontaneous alignment on copper surfaces. The Langmuir model supports monolayer adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.